molecular formula C17H11N3O3 B15179059 2-((3-Isocyanato-4-methylphenyl)methyl)-m-phenylene diisocyanate CAS No. 94213-37-3

2-((3-Isocyanato-4-methylphenyl)methyl)-m-phenylene diisocyanate

Cat. No.: B15179059
CAS No.: 94213-37-3
M. Wt: 305.29 g/mol
InChI Key: PJXWOMTVMBIZAQ-UHFFFAOYSA-N
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Description

2-((3-Isocyanato-4-methylphenyl)methyl)-m-phenylene diisocyanate is a chemical compound that belongs to the class of aromatic diisocyanates. It is characterized by the presence of multiple isocyanate groups attached to an aromatic ring structure. This compound is known for its reactivity and is widely used in various industrial applications, particularly in the production of polyurethanes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Isocyanato-4-methylphenyl)methyl)-m-phenylene diisocyanate typically involves the reaction of an aromatic amine with phosgene. The process begins with the preparation of the corresponding diamine, which is then treated with phosgene under controlled conditions to form the diisocyanate. The reaction is usually carried out in an inert solvent such as toluene or chlorobenzene, and the temperature is carefully controlled to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of the aromatic diamine and phosgene into the reactor, where the reaction takes place. The resulting diisocyanate is then purified through distillation to remove any impurities and unreacted starting materials. The final product is obtained as a high-purity liquid or solid, depending on the specific production method used.

Chemical Reactions Analysis

Types of Reactions

2-((3-Isocyanato-4-methylphenyl)methyl)-m-phenylene diisocyanate undergoes several types of chemical reactions, including:

    Addition Reactions: The compound readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.

    Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.

    Substitution Reactions: The isocyanate groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Alcohols: React with the isocyanate groups to form urethanes under mild conditions.

    Amines: React with the isocyanate groups to form ureas, typically at room temperature.

    Water: Reacts with the isocyanate groups to form carbamic acids, which can further decompose to release carbon dioxide.

Major Products Formed

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Carbamic Acids: Formed from the reaction with water, which can further decompose to release carbon dioxide.

Scientific Research Applications

2-((3-Isocyanato-4-methylphenyl)methyl)-m-phenylene diisocyanate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various polymers and materials.

    Biology: Employed in the modification of biomolecules and the preparation of biocompatible materials.

    Medicine: Utilized in the development of drug delivery systems and medical devices.

    Industry: Widely used in the production of polyurethanes, which have applications in the automotive, construction, and furniture industries.

Mechanism of Action

The mechanism of action of 2-((3-Isocyanato-4-methylphenyl)methyl)-m-phenylene diisocyanate involves its reactivity with nucleophiles. The isocyanate groups in the compound have a strong affinity for nucleophilic compounds such as water, alcohols, and amines. When the compound comes into contact with these nucleophiles, it undergoes addition reactions to form urethanes, ureas, and carbamic acids. These reactions are the basis for the production of polyurethanes and other materials.

Comparison with Similar Compounds

Similar Compounds

    Toluene Diisocyanate (TDI): A widely used diisocyanate with similar reactivity and applications.

    Methylenediphenyl Diisocyanate (MDI): Another commonly used diisocyanate with similar properties.

    Hexamethylene Diisocyanate (HDI): A diisocyanate with a different structure but similar reactivity.

Uniqueness

2-((3-Isocyanato-4-methylphenyl)methyl)-m-phenylene diisocyanate is unique due to its specific aromatic structure and the presence of multiple isocyanate groups. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in the production of high-performance materials and polymers.

Properties

CAS No.

94213-37-3

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

1,3-diisocyanato-2-[(3-isocyanato-4-methylphenyl)methyl]benzene

InChI

InChI=1S/C17H11N3O3/c1-12-5-6-13(8-17(12)20-11-23)7-14-15(18-9-21)3-2-4-16(14)19-10-22/h2-6,8H,7H2,1H3

InChI Key

PJXWOMTVMBIZAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2=C(C=CC=C2N=C=O)N=C=O)N=C=O

Origin of Product

United States

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